Nybomycin
Overview
Description
Nybomycin is a fascinating compound known for its unique antibiotic properties. It was first isolated in 1955 from a strain of Streptomyces albus subsp. chlorinus . This compound is particularly notable for its ability to inhibit the growth of fluoroquinolone-resistant bacteria by targeting mutated forms of DNA gyrase, a type II topoisomerase . This makes it a “reverse antibiotic,” as it is inactive against wild-type strains with fluoroquinolone-sensitive gyrases .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nybomycin can be synthesized through a series of chemical reactions involving the isolation of the compound from the culture liquid and mycelium of Streptomyces albus subsp. chlorinus . The process involves growing the organism in a submerged aerated culture at room temperature in a potato extract medium. The active substance is present in both the mycelium and the culture liquid . The mycelium is collected, washed, and extracted with boiling ethanol. The culture liquid is adjusted to pH 6.0 and extracted with n-butanol or chloroform .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes using Streptomyces albus subsp. chlorinus. The fermentation broth is subjected to extraction and purification steps to isolate this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Nybomycin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its antibiotic properties or to create derivatives for further study .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Halogenation or alkylation reactions can be performed using reagents like halogens or alkyl halides.
Major Products:
Scientific Research Applications
Nybomycin has a wide range of scientific research applications:
Mechanism of Action
Nybomycin exerts its effects by inhibiting DNA gyrase, a type II topoisomerase, in bacteria. It specifically targets the mutated form of DNA gyrase found in fluoroquinolone-resistant bacteria, thereby disrupting DNA replication and leading to bacterial cell death . This mechanism is unique because it allows this compound to be effective against bacteria that have developed resistance to other antibiotics .
Comparison with Similar Compounds
Deoxynybomycin: Another reverse antibiotic that targets fluoroquinolone-resistant bacteria.
Fluoroquinolones: A class of antibiotics that target DNA gyrase but are often rendered ineffective due to bacterial resistance.
Uniqueness: this compound’s uniqueness lies in its ability to selectively inhibit fluoroquinolone-resistant bacteria while being inactive against wild-type strains. This selective inhibition makes it a valuable tool in combating antibiotic resistance .
Properties
IUPAC Name |
6-(hydroxymethyl)-3,10-dimethyl-15-oxa-3,13-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2(7),5,8,10-pentaene-4,12-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c1-8-3-13(21)18-7-22-16-14-11(5-10(8)15(16)18)9(6-19)4-12(20)17(14)2/h3-5,19H,6-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKMUGCUFXWTNSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2COC3=C2C1=CC4=C3N(C(=O)C=C4CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40949186 | |
Record name | 8-(Hydroxymethyl)-6,11-dimethyl-2H,4H-[1,3]oxazolo[5,4,3-ij]pyrido[3,2-g]quinoline-4,10(11H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40949186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26326-47-6, 30408-30-1 | |
Record name | 8-(Hydroxymethyl)-6,11-dimethyl-4H-(1,3)oxazolo(5,4,3-ij)pyrido(3,2-g)quinoline-4,10(11H)-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026326476 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nybomycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030408301 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nybomycin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=613948 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 8-(Hydroxymethyl)-6,11-dimethyl-2H,4H-[1,3]oxazolo[5,4,3-ij]pyrido[3,2-g]quinoline-4,10(11H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40949186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NYBOMYCIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NLB430F005 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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